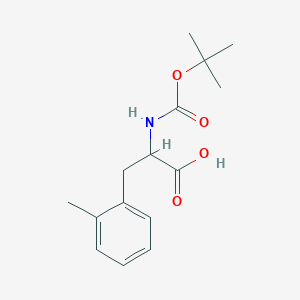
2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, commonly referred to as N-Boc-2-methyl-DL-phenylalanine, is an amino acid derivative with potential applications in pharmaceuticals and biochemistry. This compound has garnered interest due to its structural properties and biological activities, particularly in the context of peptide synthesis and drug development.
- Molecular Formula : C15H21NO4
- Molar Mass : 279.33 g/mol
- Density : 1.1083 g/cm³
- Melting Point : 125-129 °C
- Storage Conditions : Recommended storage at +4 °C in a refrigerator.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Properties :
- Compounds similar to this amino acid have been studied for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. The presence of the tert-butoxycarbonyl (Boc) group enhances stability and solubility, potentially increasing antioxidant efficacy.
-
Neuroprotective Effects :
- Research indicates that derivatives of phenylalanine can modulate neurotransmitter systems, particularly glutamate receptors, which are crucial in neuroprotection. This compound may exhibit similar activities, contributing to its potential use in treating neurodegenerative disorders.
-
Peptide Synthesis :
- The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS). This compound can serve as a building block for synthesizing peptides with specific biological activities, including those targeting receptors involved in various diseases.
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant potential of phenylalanine derivatives demonstrated that compounds with similar structures to this compound exhibited significant DPPH radical scavenging activity. The antioxidant capacity was attributed to the electron-donating ability of the aromatic rings present in the structure.
Case Study 2: Neuroprotective Mechanisms
In vitro studies have shown that amino acid derivatives can influence NMDA receptor activity. A related compound was found to enhance neuroprotection against excitotoxicity by modulating glutamate receptor signaling pathways. This suggests that this compound may similarly protect neuronal cells from damage.
Table of Biological Activities
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














